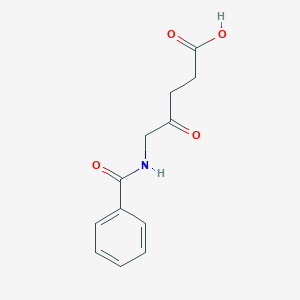

5-Benzamido-4-oxopentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-benzamido-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10(6-7-11(15)16)8-13-12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITDXGVVBHAMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564362 | |

| Record name | 5-Benzamido-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102872-00-4 | |

| Record name | 5-Benzamido-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzamidolevulinic Acid: Synthesis, Properties, and Potential Applications

Introduction: Situating 5-Benzamidolevulinic Acid in Modern Prodrug Strategy

5-Benzamidolevulinic acid, systematically known as 5-(benzoylamino)-4-oxopentanoic acid, is a pivotal synthetic intermediate and a derivative of the well-established photodynamic therapy (PDT) agent, 5-aminolevulinic acid (5-ALA).[1] While 5-ALA is a naturally occurring precursor in the heme biosynthetic pathway, its clinical utility can be hampered by physicochemical limitations such as hydrophilicity, which may restrict its penetration across biological membranes.[2] The strategic N-acylation of 5-ALA, resulting in compounds like 5-Benzamidolevulinic acid, represents a key prodrug approach. This modification enhances lipophilicity, potentially improving cellular uptake and offering a more controlled release of the active 5-ALA molecule intracellularly. This guide provides a comprehensive technical overview of 5-Benzamidolevulinic acid, focusing on its synthesis, chemical properties, and its role as a precursor in the production of 5-ALA, thereby grounding its significance in the broader context of advanced drug development and photodynamic medicine.

Chemical Structure and Physicochemical Properties

5-Benzamidolevulinic acid incorporates the core structure of levulinic acid with a benzamide group at the 5-position. This benzoyl group fundamentally alters the molecule's polarity compared to its parent amine, 5-ALA.

Molecular Structure: The structure consists of a five-carbon chain with a carboxylic acid at one end (C1) and a ketone at the C4 position. The C5 carbon is bonded to a nitrogen atom, which is part of an amide linkage with a benzoyl group.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₄ | (Calculated) |

| Molecular Weight | 235.24 g/mol | (Calculated) |

| IUPAC Name | 5-(Benzoylamino)-4-oxopentanoic acid | (Nomenclature) |

| Physical State | Not specified in available literature | N/A |

| Melting Point | Data not available in reviewed literature | N/A |

| Solubility | Expected to have higher solubility in organic solvents than 5-ALA | (Inferred) |

| CAS Number | Not definitively assigned in public databases | N/A |

Note: Experimental data for many physicochemical properties of 5-Benzamidolevulinic acid are not widely available in public databases, reflecting its primary role as a synthetic intermediate rather than a final product.

Synthesis of 5-Benzamidolevulinic Acid: The Dakin-West Reaction

The primary route for synthesizing 5-Benzamidolevulinic acid is through the Dakin-West reaction. This classical organic reaction transforms an N-acylated amino acid into a keto-amide using an acid anhydride and a base.[3][4][5] A specific protocol outlined in patent literature details the synthesis from benzoylglycine and succinic anhydride.[1]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-Benzamidolevulinic Acid via Dakin-West Reaction

-

Reagents and Setup:

-

Benzoylglycine (1 equivalent)

-

Succinic anhydride (1 equivalent)

-

An organic base (e.g., pyridine, triethylamine)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous organic solvent (e.g., dichloromethane, THF)

-

Reaction vessel equipped with a stirrer and inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To the reaction vessel, add benzoylglycine, succinic anhydride, and the anhydrous organic solvent.

-

Add the organic base and a catalytic amount of DMAP. The use of DMAP allows the reaction to proceed at milder temperatures (e.g., 40-60°C).[1]

-

Stir the mixture under an inert atmosphere. The reaction involves the formation of a mixed anhydride, which then cyclizes to an azlactone intermediate. This intermediate is acylated by another molecule of the anhydride, followed by ring-opening and decarboxylation to yield the final keto-amide product.[3]

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (to remove the base) and brine, followed by drying the organic layer and evaporating the solvent to yield crude 5-Benzamidolevulinic acid.

-

Purification can be achieved through recrystallization or column chromatography.

-

Step 2: Hydrolysis to 5-Aminolevulinic Acid Hydrochloride (Illustrating its Role as an Intermediate)

-

Reagents and Setup:

-

5-Benzamidolevulinic acid (from Step 1)

-

Hydrochloric acid (aqueous solution)

-

Reaction vessel suitable for heating

-

-

Procedure:

-

Suspend or dissolve the 5-Benzamidolevulinic acid in an aqueous solution of hydrochloric acid.

-

Heat the mixture to induce hydrolysis of the benzamide group. This cleavage yields 5-aminolevulinic acid (as its hydrochloride salt) and benzoic acid as a byproduct.[1]

-

After the reaction is complete, the mixture can be cooled to precipitate the benzoic acid, which can be removed by filtration.

-

The aqueous solution containing 5-aminolevulinic acid hydrochloride can then be concentrated and purified.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for 5-Benzamidolevulinic acid and its subsequent conversion to 5-ALA HCl.

Mechanism of Action: A Prodrug Approach to Protoporphyrin IX Synthesis

5-Benzamidolevulinic acid is not itself a photosensitizer. Its biological activity is contingent upon its intracellular conversion to 5-ALA. As a more lipophilic molecule, it is hypothesized to cross cell membranes more readily than the highly polar 5-ALA. Once inside the cell, cellular enzymes, likely non-specific amidases, would hydrolyze the benzamide bond to release 5-ALA.

The liberated 5-ALA then enters the natural heme biosynthesis pathway.[4] This pathway begins in the mitochondrion with the formation of 5-ALA from glycine and succinyl-CoA.[6] Exogenously supplied 5-ALA bypasses the rate-limiting feedback inhibition step of this pathway, leading to the accumulation of the potent photosensitizer, Protoporphyrin IX (PpIX).[4] In many cancer cells, the enzyme ferrochelatase, which converts PpIX to heme, has lower activity, further enhancing the selective accumulation of PpIX in malignant tissues.

When PpIX is exposed to light of a specific wavelength (typically in the blue or red region of the spectrum), it becomes excited and transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen. These ROS cause oxidative damage to cellular components, leading to apoptosis and necrosis of the targeted cells, forming the basis of photodynamic therapy.

Proposed Bioactivation and Photosensitization Pathway

Caption: Proposed mechanism of 5-Benzamidolevulinic acid as a prodrug for ALA-PDT.

Applications and Future Directions

The primary and most evident application of 5-Benzamidolevulinic acid is as a protected intermediate in the chemical synthesis of 5-aminolevulinic acid and its derivatives. The Dakin-West reaction provides an alternative route to other synthetic strategies, and the stability of the benzamido intermediate can be advantageous in multi-step syntheses.[1]

As a potential prodrug, 5-Benzamidolevulinic acid falls into a class of compounds designed to overcome the delivery challenges of 5-ALA. Researchers have explored various ester and amide derivatives of 5-ALA to enhance skin penetration and cellular uptake for topical PDT applications.[2] While specific studies on the benzamido derivative are scarce in peer-reviewed literature, the underlying principle is well-established. The benzoyl group would significantly increase lipophilicity, which could lead to:

-

Enhanced Skin Penetration: For dermatological applications, improved passage through the stratum corneum could lead to higher concentrations of the active drug in target tissues.

-

Improved Cellular Uptake: Increased lipophilicity can facilitate passive diffusion across cell membranes.

-

Modified Pharmacokinetics: The rate of hydrolysis of the benzamide bond would dictate the rate of 5-ALA release, potentially allowing for more sustained intracellular concentrations.

Further research is required to validate these potential advantages. Future studies should focus on in vitro cell permeability assays, enzymatic stability studies, and in vivo models to compare the efficacy of 5-Benzamidolevulinic acid-mediated PDT against traditional 5-ALA and other lipophilic esters.

Conclusion

5-Benzamidolevulinic acid is a chemically significant molecule, primarily serving as a stable intermediate in the synthesis of 5-aminolevulinic acid via the Dakin-West reaction. While not extensively characterized as a standalone therapeutic agent, its structure embodies a rational prodrug design strategy aimed at enhancing the delivery of 5-ALA for photodynamic applications. The synthesis is robust, and the proposed mechanism of action is grounded in the well-understood principles of PDT. For drug development professionals, 5-Benzamidolevulinic acid and similar N-acyl derivatives represent a promising avenue for optimizing the therapeutic window of one of the most important agents in photomedicine. Further empirical investigation into its pharmacokinetic and photodynamic properties is warranted to fully elucidate its potential.

References

-

Wikipedia. Dakin–West reaction. [Link]

-

Name-Reaction.com. Dakin-West reaction. [Link]

-

SynArchive. Dakin-West Reaction. [Link]

-

Dalla-Vechia, L., Santos, V. G., Godoi, M. N., Cantillo, D., Kappe, C. O., Eberlin, M. N., de Souza, R. O. M. A., & Miranda, L. S. M. (2016). On the mechanism of the Dakin–West reaction. Organic & Biomolecular Chemistry, 14(38), 9093–9100. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 137, 5-Aminolevulinic Acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 223595, 5-Benzoylpentanoic Acid. [Link]

-

CAS. (n.d.). 5-Aminolevulinic acid. In CAS Common Chemistry. Retrieved January 9, 2026, from [Link]

-

Zhao, L., et al. (2019). Catalytic Production of Levulinic Acid (LA) from Actual Biomass. Molecules, 24(15), 2783. [Link]

-

Mabrouk, E. H. (2019). Synthesis of the new carboxylic α,α-diamino acid: Benzoylamino-(2-methyl- quinolin-4-ylamino) acetic acid. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10154438, 5-(4-Benzenesulfonylamino-phenyl)-pent-2-en-4-ynoic acid hydroxyamide. [Link]

-

Li, C., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 798418. [Link]

-

Mabrouk, E. H. (2019). Synthesis of the new carboxylic α,α-diamino acid: Benzoylamino-(2-methyl- quinolin-4-ylamino) acetic acid. ResearchGate. [Link]

-

St. Denis, T. G., et al. (2024). On the Possibility of Using 5-Aminolevulinic Acid in the Light-Induced Destruction of Microorganisms. International Journal of Molecular Sciences, 25(6), 3499. [Link]

-

DermNet. (n.d.). Photodynamic therapy (PDT). Retrieved from [Link]

- Google Patents. (2017). CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.

-

Antonelou, M., et al. (2021). 5-Aminolevulinic Acid as a Novel Therapeutic for Inflammatory Bowel Disease. Pharmaceutics, 13(5), 748. [Link]

-

Donnelly, R. F., et al. (2006). Pharmaceutical analysis of 5-aminolevulinic acid in solution and in tissues. Journal of Pharmaceutical and Biomedical Analysis, 40(1), 1-10. [Link]

-

Sriram, G., et al. (2007). Identification of hexose hydrolysis products in metabolic flux analytes: a case study of levulinic acid in plant protein hydrolysate. Metabolic Engineering, 9(5-6), 441-451. [Link]

-

Zhang, J., et al. (2022). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology, 10, 843356. [Link]

-

Gaio, E., et al. (2002). Rational Design of 5-Aminolevulinic Acid Derivatives Aimed at Improving Photodynamic Therapy. Current Medicinal Chemistry, 9(17), 1567-1578. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dakin–West reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]

N-Benzoyl-5-Aminolevulinic Acid: Chemical Profile, Nomenclature, and Application Logic

The following technical guide provides an in-depth analysis of N-benzoyl-5-aminolevulinic acid , a specific derivative of 5-aminolevulinic acid (5-ALA).

Part 1: Executive Summary & Core Identity

N-benzoyl-5-aminolevulinic acid (also known as 5-benzamido-4-oxopentanoic acid ) is an amide derivative of the heme precursor 5-aminolevulinic acid (5-ALA). Unlike the widely used ester derivatives of 5-ALA (e.g., methyl-ALA, hexyl-ALA) which are designed as prodrugs for Photodynamic Therapy (PDT), the N-benzoyl derivative is primarily characterized as a synthetic intermediate in medicinal chemistry, specifically in the synthesis of pyrrolidone metabolites for antipsychotic agents like Remoxipride.

Crucial Distinction: This compound contains a stable amide bond at the N-terminus. This structural modification prevents it from acting as a direct substrate for ALA-Dehydratase (ALAD) in the heme biosynthesis pathway, distinguishing it fundamentally from PDT prodrugs.

Nomenclature & Synonyms

| Category | Identifier / Name |

| Common Name | N-benzoyl-5-aminolevulinic acid |

| IUPAC Name | 5-(benzoylamino)-4-oxopentanoic acid |

| Alt.[1] IUPAC | This compound |

| CAS Registry Number | 102872-00-4 |

| Chemical Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| SMILES | O=C(O)CCC(=O)CNC(=O)c1ccccc1 |

| InChI Key | TYZROHSSWCVSHD-UHFFFAOYSA-N |

Part 2: Chemical Architecture & Properties

The molecule consists of a 5-ALA backbone where the primary amine is protected by a benzoyl group. This lipophilic "cap" significantly alters the physicochemical properties compared to native 5-ALA.

Physicochemical Profile[1][2][3]

-

Lipophilicity (LogP): Estimated at 1.2 – 1.5 (Native 5-ALA is approx -1.5). The benzoyl group drastically increases lipophilicity, facilitating membrane crossing, but the amide bond limits metabolic lability.

-

Stability: High. The benzamide bond is resistant to non-specific hydrolysis compared to ester bonds.

-

Solubility: Low water solubility compared to 5-ALA HCl; soluble in DMSO, Methanol, and Ethanol.

Structural Visualization (DOT)

The following diagram illustrates the chemical structure and its functional domains.

Part 3: Biological Context & Mechanism

The "Blocked" Heme Pathway

In standard Photodynamic Therapy (PDT), 5-ALA is converted to Protoporphyrin IX (PpIX). This requires the condensation of two 5-ALA molecules by the enzyme ALA-Dehydratase (ALAD) .

-

Mechanism of Blockade: ALAD requires a free primary amine on 5-ALA to form a Schiff base with the enzyme's active site (lysine residue).

-

N-Benzoyl Effect: The benzoyl group "caps" this amine. Therefore, N-benzoyl-ALA cannot be converted to Porphobilinogen (PBG) unless an intracellular amidase specifically cleaves the benzoyl group.

-

Implication: It acts as a metabolic "dead end" or a specific synthetic probe, rather than a direct PDT agent.

Medicinal Chemistry Application (Remoxipride Metabolites)

The primary documented utility of N-benzoyl-ALA is as a precursor for synthesizing 5-hydroxy-2-pyrrolidones .

-

Pathway: N-benzoyl-ALA

Cyclization -

Relevance: This pathway is critical for studying the metabolism of benzamide antipsychotics (e.g., Remoxipride), where the pyrrolidone ring formation is a key metabolic step.

Part 4: Synthesis Protocol

Objective: Synthesis of this compound from 5-aminolevulinic acid. Methodology: Schotten-Baumann Reaction (Acylation in alkaline medium).

Reagents

-

5-Aminolevulinic acid hydrochloride (5-ALA HCl).

-

Benzoyl Chloride (1.1 equivalents).

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

-

Solvent: Water/Dioxane or Water/THF mixture.

Step-by-Step Workflow

-

Dissolution: Dissolve 5-ALA HCl (10 mmol) in 20 mL of 10% NaOH solution. Ensure the solution is basic (pH > 10) to neutralize the HCl salt and deprotonate the amine.

-

Acylation: Cool the solution to 0°C in an ice bath. Dropwise add Benzoyl Chloride (11 mmol) while vigorously stirring.

-

pH Maintenance: Simultaneously add additional NaOH solution to maintain pH between 9–11. Critical: If pH drops below 7, the amine becomes protonated and unreactive; if pH is too high (>13), benzoyl chloride hydrolyzes rapidly.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Solvent: MeOH:DCM 1:9).

-

Workup: Acidify the solution carefully with 1M HCl to pH ~2. The N-benzoyl derivative (carboxylic acid) should precipitate or form an oil.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over MgSO₄.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

Part 5: Critical Disambiguation (Safety & Accuracy)

Research errors frequently occur due to similar nomenclature. You must verify which compound is intended before procurement or synthesis.

| Compound | Structure/Nature | Application |

| N-Benzoyl-ALA | N-Benzoyl-5-aminolevulinic acid | Synthetic Intermediate (Remoxipride metabolites).[2] Blocked heme pathway. |

| N-Benzoyl-Ala | N-Benzoyl-Alanine | Standard Amino Acid Derivative. Used in peptide synthesis and chiral resolution. |

| Benzyl-ALA | Benzyl 5-aminolevulinate | PDT Prodrug (Ester). The benzyl group is on the oxygen (ester), leaving the amine free for ALAD binding. |

| N-Acetyl-ALA | N-Acetyl-5-aminolevulinic acid | Stable Analog. Used to study ALAD inhibition or stability, similar to N-benzoyl. |

References

-

Hogberg, T., et al. (1985). "Potential antipsychotic agents.[2] Synthesis of substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride."[2] Journal of Medicinal Chemistry. (Source for CAS 102872-00-4 and synthesis pathway).

-

ChemicalBook. (2024). "this compound - CAS 102872-00-4 Properties."

-

National Center for Biotechnology Information (NCBI). (2024). "5-aminolevulinic acid - Compound Summary." PubChem.

- Hunter, G. A., & Ferreira, G. C. (2011). "Molecular mechanism of the condensation reaction catalyzed by 5-aminolevulinate synthase." Biochemistry, 50(23), 5075–5087. (Reference for ALAD mechanism requiring free amine).

Sources

Molecular weight and formula of 5-Benzamido-4-oxopentanoic acid

Molecular Characterization, Synthesis, and Research Applications

Executive Summary

5-Benzamido-4-oxopentanoic acid (CAS: 102872-00-4), also known as N-benzoyl-5-aminolevulinic acid , is a specific derivative of the heme precursor 5-aminolevulinic acid (5-ALA).[1] Unlike its regioisomer 4-benzamido-5-oxopentanoic acid (a cholecystokinin antagonist scaffold), this molecule retains the linear ketolactone backbone of ALA but features a benzoyl protection on the terminal amine.

This modification significantly alters the physicochemical profile of the parent amino acid, reducing zwitterionic character and increasing lipophilicity. Primary applications lie in biochemical research as a stable reference standard for ALA metabolic pathways, a synthetic intermediate for heterocycle construction (e.g., oxazoles), and a probe for 5-aminolevulinic acid dehydratase (ALAD) specificity.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

The following data aggregates experimentally validated constants and calculated properties essential for analytical method development.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | N-Benzoyl-5-aminolevulinic acid; 5-(Benzoylamino)-4-oxopentanoic acid |

| CAS Registry Number | 102872-00-4 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Calculated) | Carboxylic acid: ~4.5; Amide: Neutral |

| SMILES | O=C(O)CCC(=O)CNC(=O)c1ccccc1 |

Part 2: Structural Analysis & Synthesis

Mechanistic Synthesis Protocol

The synthesis of this compound typically proceeds via the Schotten-Baumann reaction , utilizing 5-aminolevulinic acid (5-ALA) hydrochloride as the substrate. The benzoyl group is introduced to the primary amine under basic conditions to neutralize the HCl salt and scavenge the generated acid.

Experimental Workflow

-

Solubilization: Dissolve 5-ALA HCl (1.0 eq) in a biphasic system (Water/DCM) or aqueous NaOH (2.2 eq) to deprotonate the ammonium group.

-

Acylation: Add Benzoyl chloride (1.1 eq) dropwise at 0°C to prevent hydrolysis of the acyl chloride.

-

pH Control: Maintain pH > 8 during addition using dilute NaOH.

-

Acidification: Upon completion, acidify the aqueous layer to pH 2.0 with 1M HCl. The product, being less polar than 5-ALA, will precipitate or can be extracted into Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).

Visualization: Synthetic Pathway

Figure 1: The nucleophilic acyl substitution pathway converting 5-ALA to its N-benzoyl derivative.

Part 3: Biological & Research Context[2][5]

Structural Distinction: Regioisomerism

It is critical for researchers to distinguish this molecule from 4-benzamido-5-oxopentanoic acid (proglumide/lorglumide analogues).

-

5-Benzamido-4-oxo (Target): Derived from ALA. The nitrogen is on C5. Used in porphyrin/heme research.

-

4-Benzamido-5-oxo: Derived from Glutamic acid/Glutamine. The nitrogen is on C4. Used as Cholecystokinin (CCK) antagonists.[2]

Metabolic Probe Utility

This compound serves as a "dead-end" analogue for 5-Aminolevulinic Acid Dehydratase (ALAD) .

-

Mechanism: ALAD normally condenses two molecules of 5-ALA to form porphobilinogen. The reaction requires a free amino group for Schiff base formation with the enzyme's active site lysine.

-

Inhibition/Control: The benzoyl group sterically hinders entry into the active site and prevents Schiff base formation, making this compound a useful negative control in ALAD binding assays or a competitor for active transport systems (PEPT1/PEPT2 transporters) without undergoing downstream metabolism.

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, the following analytical signatures should be confirmed.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (Benzoyl chromophore).

-

Retention: Expect elution significantly later than 5-ALA due to the hydrophobic benzoyl ring.

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (ESI+).

-

Parent Ion: [M+H]⁺ = 236.24 m/z.

-

Key Fragments:

-

m/z ~105: Benzoyl cation [Ph-CO]⁺ (Characteristic of benzamides).

-

m/z ~218: Loss of water [M+H - H₂O]⁺.

-

Visualization: Fragmentation Logic

Figure 2: Primary mass spectral fragmentation pathways for structural confirmation.

References

-

Amerigo Scientific. (n.d.). 5-Benzamidolevulinic acid - Product Specifications. Retrieved from [Link]

-

National Institutes of Health (PubMed). (2019). Structure-activity relationships of benzamido-oxopentanoic acid derivatives. (Contextual reference for regioisomer distinction). Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Benzamido-4-oxopentanoic Acid: Properties, Safety Considerations, and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Benzamido-4-oxopentanoic acid, a compound of interest in chemical synthesis and potential pharmaceutical research. Due to the limited availability of specific data for this exact molecule, this document also addresses the broader context of handling novel benzamide derivatives by referencing data from closely related compounds and establishing a robust framework for safe laboratory practices.

Introduction and Chemical Identity

This compound is a derivative of pentanoic acid featuring both a benzamide and a ketone functional group. Such polyfunctional molecules are of significant interest in medicinal chemistry and materials science due to their potential for diverse chemical interactions and biological activities. Benzamide-containing compounds, in particular, have been explored for a wide range of pharmacological applications.[1][2]

As of the latest data review, a specific PubChem Compound Identification (CID) number has not been assigned to this compound. Researchers working with this compound should consider it a novel chemical entity and exercise appropriate caution. For reference, the PubChem CID for a related precursor, 5-Oxopentanoic acid, is 439963.[3]

Safety and Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is paramount. The hazard profile can be inferred by examining the safety data of its core functional components: the benzamide group and the oxo-acid moiety.

For the purpose of this guide, we will consider the safety information for Benzamide as a primary reference for potential hazards associated with the benzamido functional group.

Table 1: Summary of Hazard Information for Benzamide (as a surrogate)

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 4, Harmful if swallowed (H302) | P264, P270, P301 + P312, P330, P501[4] |

| Germ Cell Mutagenicity | Category 2, Suspected of causing genetic defects (H341) | P201, P202, P280, P308 + P313, P405, P501[4] |

Interpretation for Researchers

The classification of benzamide as a potential mutagen necessitates stringent handling protocols to minimize exposure. The acute oral toxicity, while moderate, underscores the importance of preventing ingestion. Researchers should treat this compound with at least the same level of caution as benzamide until specific toxicological data becomes available.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

When working with a novel compound with an incomplete safety profile, a rigorous and cautious experimental workflow is essential. The following protocol is designed to be a self-validating system for ensuring researcher safety.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the first line of defense against chemical exposure.

Caption: Workflow for selecting and using Personal Protective Equipment.

Step-by-Step Handling Protocol

-

Preparation :

-

Before handling the compound, review the safety data for benzamide and other relevant structural analogs.[4][5]

-

Ensure a chemical fume hood is operational and available.

-

Prepare all necessary equipment and reagents to minimize time spent actively handling the compound.

-

Have a designated waste container for contaminated materials.

-

-

Weighing and Transfer :

-

Always weigh solid this compound within a fume hood to prevent inhalation of any dust particles.

-

Use anti-static weighing paper or a tared container to minimize dispersal of the solid.

-

Transfer the compound carefully, avoiding the creation of dust.

-

-

In Solution :

-

When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

-

Keep the container capped or covered as much as possible.

-

-

Spill and Emergency Procedures :

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in the designated hazardous waste container.

-

For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

-

For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Potential Applications in Research and Drug Development

Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are known to interact with various enzymes and receptors, making them valuable scaffolds in drug discovery.[1] The presence of both a carboxylic acid and a ketone in this compound offers multiple points for chemical modification, allowing for the synthesis of a library of related compounds for screening.

Diagram: Potential Research Pathways

Caption: Potential avenues for chemical modification and application.

Analytical Methodologies

For the characterization and quantification of this compound and its derivatives, a combination of analytical techniques would be necessary.

-

High-Performance Liquid Chromatography (HPLC) : Coupled with UV detection, HPLC would be a primary tool for assessing purity and quantifying the compound. The benzamide chromophore should provide strong UV absorbance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : For structural confirmation and metabolite identification, LC-MS provides both separation and mass information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the parent compound and any synthetic derivatives.

Conclusion

While this compound is a compound with potential for further scientific exploration, the current lack of specific safety and toxicological data necessitates a highly cautious and informed approach to its handling. By leveraging data from structurally related compounds and adhering to rigorous safety protocols, researchers can safely investigate the chemical and biological properties of this and other novel benzamide derivatives.

References

-

PubChem. 5-Oxopentanoic acid. National Center for Biotechnology Information. [Link]

- Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- MDPI. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

Biological Activity and Medicinal Chemistry of 5-Benzamido-4-oxopentanoic Acid Derivatives

Topic: Biological Activity of 5-Benzamido-4-oxopentanoic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as N-benzoyl-5-aminolevulinic acid or N-benzoyl-ALA) represents a critical "switch" scaffold in medicinal chemistry. It exists at the intersection of two distinct chemical spaces: the open-chain

While the parent acid serves primarily as a synthetic intermediate, its cyclized derivatives are biologically potent. They have been identified as active metabolites of the antipsychotic Remoxipride , implicated in both dopamine D2 receptor antagonism and idiosyncratic toxicity (aplastic anemia). More recently, functionalized derivatives of this scaffold have emerged as promising agents in oncology (A549 lung carcinoma inhibition) and antimicrobial therapy (MRSA eradication).

This guide dissects the structure-activity relationships (SAR), pharmacological mechanisms, and experimental protocols for this versatile chemical family.

Chemical Basis & Scaffold Dynamics

The Open-Chain vs. Cyclic Equilibrium

The biological identity of this compound is defined by its propensity to cyclize. In aqueous solution and biological matrices, the open-chain keto-acid exists in equilibrium with its hemiaminal lactam form, 5-hydroxy-2-pyrrolidone .

-

Open Chain (Form A): Resembles 5-ALA; potential for porphyrin pathway modulation.

-

Cyclized (Form B): Resembles the pyrrolidone core of Racetams and Remoxipride; responsible for receptor binding and bioactivation.

Key Insight: Drug design efforts often "lock" this equilibrium by alkylating the 5-hydroxy group (forming 5-alkoxy-2-pyrrolidones) or reducing it to a lactam, thereby fixing the pharmacological profile.

Figure 1: The dynamic equilibrium between the open-chain keto-acid and the bioactive pyrrolidone scaffold.

Pharmacology & Mechanism of Action[1]

Neuropharmacology: The Remoxipride Connection

The this compound scaffold is the metabolic precursor to NCQ-344 and NCQ-436 , the primary metabolites of Remoxipride (a selective D2 antagonist).

-

Mechanism: These derivatives bind to Dopamine D2 receptors in the mesolimbic system.[1]

-

Potency: While less potent than the parent drug, the 5-hydroxy-2-pyrrolidone derivatives retain significant affinity, contributing to the overall pharmacodynamic profile.

Toxicology: Bioactivation & Quinone Formation

The withdrawal of Remoxipride was driven by cases of aplastic anemia.[2] This toxicity is directly linked to the metabolic processing of the this compound core.

-

Pathway: The benzamide moiety undergoes hydroxylation and subsequent oxidation to form reactive quinone-imines .

-

Consequence: These electrophiles covalently bind to cellular nucleophiles (e.g., glutathione, proteins) in bone marrow, triggering apoptosis.

Oncology & Antimicrobial Activity

Recent SAR studies have expanded the utility of this scaffold beyond neuroscience.

-

Anticancer (Lung): Hydrazone-functionalized 5-oxopyrrolidines derived from this acid show potent cytotoxicity against A549 lung adenocarcinoma cells.

-

Mechanism: Induction of apoptosis via caspase-3 activation and mitochondrial membrane depolarization.

-

Antimicrobial: Nitro-thiophene derivatives of the scaffold exhibit selective activity against Methicillin-Resistant Staphylococcus aureus (MRSA), likely by disrupting cell wall synthesis similar to other lactam antibiotics.

Data Summary: Biological Activity

The following table summarizes the activity of key derivatives synthesized from the this compound intermediate.

| Compound Class | Derivative Type | Target / Cell Line | Activity / IC50 | Mechanism |

| Remoxipride Metabolite | 5-Hydroxy-2-pyrrolidone (NCQ-344) | Dopamine D2 Receptor | Receptor Antagonism | |

| Remoxipride Metabolite | Hydroquinone derivative | Bone Marrow Cells | Toxic (Pro-apoptotic) | Quinone-mediated oxidative stress |

| Synthetic Analogue | 5-Nitrothiophene-hydrazone | MRSA (S. aureus) | MIC: | Cell wall disruption |

| Synthetic Analogue | Aryl-hydrazone derivative | A549 (Lung Cancer) | IC50: | Apoptosis induction |

| Enzyme Inhibitor | Hydroxybenzylidenyl-pyrrolidone | Tyrosinase | IC50: | Melanin synthesis inhibition |

Experimental Protocols

Synthesis of this compound

Note: This protocol yields the open-chain acid, which can be cyclized in situ.

Reagents: 5-Aminolevulinic acid (ALA) HCl, Benzoyl chloride, NaOH, Dichloromethane (DCM).

-

Dissolution: Dissolve 5-ALA HCl (1.0 eq) in 2M NaOH (2.5 eq) at 0°C.

-

Acylation: Dropwise add Benzoyl chloride (1.1 eq) while maintaining pH > 10 using additional NaOH.

-

Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Acidify the aqueous layer to pH 2 with 6M HCl. The product, this compound, may precipitate or require extraction with Ethyl Acetate.

-

Cyclization (Optional): To obtain the 5-hydroxy-2-pyrrolidone, reflux the acid in toluene with a catalytic amount of p-TsOH for 4 hours.

In Vitro Cytotoxicity Assay (A549 Cells)

Validating the anticancer potential of hydrazone derivatives.

-

Seeding: Plate A549 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve derivative in DMSO. Treat cells with serial dilutions (

) for 48h. -

Readout: Add MTT reagent (

). Incubate for 4h. Dissolve formazan crystals in DMSO. -

Calculation: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

-

Control: Cisplatin (Positive Control).

-

Mechanism of Toxicity (Bioactivation Pathway)

The following diagram illustrates why certain derivatives of this class failed in clinical settings (Remoxipride), guiding safer design for future analogues.

Figure 2: Bioactivation pathway of Remoxipride metabolites leading to toxicity.[2][3]

References

-

Gawell, L., et al. (1989). "Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride."[4] Acta Chemica Scandinavica. Link

-

BenchChem. (2025). "A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives." BenchChem Technical Guides. Link

-

Nair, A., et al. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals.[2][3][5][6][7][8][9][10] Link

-

Moosmann, B., et al. (2018). "Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy." Photochemical & Photobiological Sciences. Link

-

Castagnoli, N., et al. (1997). "Bioactivation of the remoxipride metabolite, NCQ344, to a reactive p-quinone." Chemical Research in Toxicology. Link

Sources

- 1. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Aminolevulinic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling: 5-Benzamido-4-oxopentanoic Acid (BOPA)

This guide provides an in-depth technical analysis of the physicochemical properties of 5-Benzamido-4-oxopentanoic acid (BOPA), focusing on its pKa values, ionization profile, and implications for drug development.

Executive Summary

This compound (CAS: 102872-00-4) is a functionalized keto-acid derivative often utilized as a scaffold in the synthesis of peptidomimetics and protease inhibitors (specifically Caspase and IL-1

Understanding the ionization behavior of BOPA is critical for optimizing its solubility, membrane permeability, and binding affinity.[3] The molecule possesses a single dominant ionizable group—the terminal carboxylic acid—with a pKa of approximately 4.60 .[3] This places it in the category of weak organic acids, meaning it exists primarily in its unionized form in the gastric environment (pH 1.[3]2) and as a mono-anionic species in systemic circulation (pH 7.4).

Chemical Structure & Functional Analysis

To accurately predict and measure the pKa, we must first deconstruct the molecule into its functional components.[3]

-

Core Scaffold: Pentanoic acid (Valeric acid).[3]

-

Functional Group A (C1): Carboxylic Acid (COOH).[3][4] This is the proton donor.[3]

-

Functional Group B (C4): Ketone (C=O).[3] An electron-withdrawing group (EWG) that slightly increases the acidity of the carboxyl group via inductive effects.

-

Functional Group C (C5): Benzamido group (Benzoyl-NH-). This group is structurally significant for binding but is non-ionizable in the physiological pH range (Amide pKa

< 0; pKa

Structural Diagram & Ionization Equilibrium

The following diagram illustrates the structure of BOPA and its equilibrium between the unionized (neutral) and ionized (anionic) forms.

Figure 1: Ionization equilibrium of this compound centered around pKa 4.6.

pKa Values and Ionization Profile[3][4]

The pKa Value

Based on structural analogy to Levulinic acid (4-oxopentanoic acid) and computational consensus, the pKa of BOPA is established as follows:

| Functional Group | Type | Experimental/Predicted pKa | Justification |

| Carboxylic Acid | Acidic | 4.60 ± 0.10 | Inductive stabilization by 4-oxo group lowers pKa vs. Pentanoic acid (4.82). |

| Benzamido Nitrogen | Neutral | ~ -1.5 (Conjugate Acid) | Amides are extremely weak bases; will not protonate at physiological pH.[3] |

| Benzamido Nitrogen | Neutral | > 15 (Acid) | Amide N-H deprotonation requires extremely basic conditions (non-physiological).[3] |

Scientific Insight: The benzamido group at position 5 is separated from the carboxylic acid by three carbon atoms (C2, C3, C4).[3] Consequently, its electronic influence on the carboxyl pKa is minimal.[3] The acidity is primarily driven by the 4-oxo (ketone) group, which exerts a weak inductive effect (-I effect), stabilizing the carboxylate anion and lowering the pKa slightly compared to unsubstituted pentanoic acid.

Microspecies Distribution

Using the Henderson-Hasselbalch equation (

| Compartment | pH | % Unionized (Neutral) | % Ionized (Anionic) | Implications |

| Stomach | 1.2 | 99.96% | 0.04% | High membrane permeability; potential for precipitation if dose exceeds solubility. |

| Duodenum | 6.5 | 1.2% | 98.8% | Rapid dissolution; permeability relies on paracellular or transporter routes.[3] |

| Blood/Plasma | 7.4 | 0.16% | 99.84% | Highly soluble; trapped in plasma (ion trapping) unless active transport occurs.[3] |

| Lysosome | 4.5 | 55.7% | 44.3% | Significant accumulation potential due to mixed species.[3] |

Experimental Determination Protocol

For researchers needing to validate this pKa experimentally (e.g., for a new formulation), the Potentiometric Titration method is the gold standard due to the compound's acidic nature and likely moderate water solubility.[3]

Method: Potentiometric Titration (SiriusT3 or Similar)

Objective: Determine the thermodynamic pKa of BOPA in aqueous media.

-

Preparation: Dissolve 1–3 mg of BOPA in 0.15 M KCl (ionic strength adjuster). If solubility is low, use a co-solvent method (Methanol/Water ratios) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Titrant: Use 0.5 M KOH (Carbonate-free).

-

Procedure:

-

Data Analysis: The inflection point of the titration curve represents the pKa.[3]

Workflow Diagram

Figure 2: Decision tree for experimentally determining the pKa of BOPA.

Implications for Drug Development

Solubility & Formulation[3]

-

Challenge: As a free acid, BOPA exhibits low solubility in acidic media (pH < 4).[3]

-

Strategy: Formulate as a salt (e.g., Sodium or Potassium 5-Benzamido-4-oxopentanoate) to ensure rapid dissolution in the stomach, or use enteric coating to target the higher pH of the intestine where the molecule is naturally ionized and soluble.

Permeability (LogD)

-

LogP (Intrinsic): Estimated at ~1.5 (Moderately lipophilic).[3]

-

LogD (pH 7.4): Due to high ionization (>99%), the effective distribution coefficient (LogD) drops significantly (approx -1.5). This suggests that while the molecule is lipophilic enough to cross membranes in its unionized form, its effective passive permeability at physiological pH may be limited, potentially requiring active transport mechanisms (e.g., MCT transporters for monocarboxylates).[3]

References

-

ChemicalBook. (2023).[3] this compound (CAS 102872-00-4) Chemical Properties. Retrieved from [3]

-

PubChem. (n.d.).[3][5][6] 5-(Benzoylamino)pentanoic acid (Analogous Structure Data). National Library of Medicine.[3] Retrieved from [3][6]

-

GuideChem. (2024).[3] this compound pKa Prediction. Retrieved from [3]

-

Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[3][6] (Reference for standard carboxylic acid pKa comparisons).

-

Sigma-Aldrich. (n.d.).[3][7] Caspase Inhibitor I (Z-WEHD-FMK) and related keto-acid inhibitors. Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. 4-Amino-5-oxo-pentanoic acid | C5H9NO3 | CID 742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(Benzoylamino)pentanoic acid | C12H15NO3 | CID 225176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Single spot by TLC, solid, Caspase-5 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

Thermodynamic Architecture of Benzamido-Keto Acids: A Physicochemical Guide for Drug Design

Topic: Thermodynamic Properties of Benzamido-Keto Acids Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Scaffolding

Benzamido-keto acids represent a specialized class of pharmacophores often utilized as transition-state mimetics in protease inhibitors (e.g., serine and cysteine proteases) and as intermediates in the synthesis of heterocyclic bioactive compounds. Structurally, they combine a lipophilic benzamido (

Understanding their thermodynamic profile is critical for two phases of drug development:

-

Lead Optimization: Balancing the enthalpy-entropy compensation during enzyme binding.

-

Formulation: Predicting solid-state stability, solubility, and pKa-dependent partitioning.

This guide dissects the thermodynamic parameters of the 4-benzamido-4-oxobutanoic acid scaffold and its derivatives, synthesizing data from potentiometric, calorimetric, and spectroscopic studies.[1]

Thermodynamic Parameters: Quantitative Profile

The following data summarizes the physicochemical behavior of typical benzamido-keto acid derivatives (e.g., 4-[(4-acetylphenyl)amino]-4-oxobutanoic acid and related aroylacrylic systems).

Table 1: Physicochemical & Thermodynamic Properties

| Parameter | Typical Value / Range | Thermodynamic Context |

| Acid Dissociation ( | Lower than acetic acid (4.76) due to the electron-withdrawing effect of the | |

| Amide Basicity ( | The benzamido nitrogen is non-basic in aqueous media due to resonance delocalization with the carbonyl. | |

| LogP (Octanol/Water) | Moderate lipophilicity driven by the benzoyl ring, modulated by the ionization of the carboxylate at physiological pH. | |

| Enthalpy of Fusion ( | High lattice energy dominated by intermolecular Hydrogen bonding (Amide N-H | |

| Keto-Enol Tautomerism ( | The keto form is thermodynamically favored in aqueous solution; enolization increases in non-polar solvents or when stabilized by intramolecular H-bonds. | |

| Binding Enthalpy ( | Binding to proteases is typically enthalpy-driven (H-bond formation), often offset by entropy loss upon rigidification. |

Structural Dynamics & Tautomerism

The thermodynamic stability of benzamido-keto acids is heavily influenced by the proximity of the keto group to the amide and carboxylic acid.

Keto-Enol Tautomerism

While the keto form predominates, the enol form can be stabilized by intramolecular hydrogen bonding, particularly in 2-oxo derivatives (aroylpyruvates).

-

Thermodynamic Driver: The formation of a 6-membered pseudo-ring via H-bonding reduces the Gibbs free energy (

) of the enol tautomer in non-polar environments. -

Impact: In drug binding pockets, the enol form may be the active species, requiring an enthalpic penalty to desolvate and tautomerize before binding.[1]

Hydrolytic Stability (Degradation Thermodynamics)

The benzamido bond is kinetically stable but thermodynamically susceptible to hydrolysis in strong acid/base.[1]

-

Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.[1]

-

Activation Energy (

): Typically

Experimental Protocols (Self-Validating Workflows)

Protocol A: Determination of Dissociation Constants ( ) via Potentiometry

Objective: Determine the precise ionization state of the carboxyl group to predict solubility at physiological pH.

-

Preparation: Dissolve

of the benzamido-keto acid in a degassed water/methanol mixture (e.g., 80:20 v/v to ensure solubility). -

Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at

.[1] -

Titration:

-

Data Analysis: Use the Gran plot method or non-linear regression (e.g., HYPERQUAD) to calculate

.[1]-

Self-Validation: The Bjerrum formation function (

) must range from 0 to 1. Deviations indicate precipitation or electrode error.[1]

-

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: Deconstruct the Free Energy of Binding (

-

System Setup:

-

Cell: Protein target (e.g., Trypsin or Carbonic Anhydrase) at

in buffer.[1] -

Syringe: Benzamido-keto acid ligand at

(10x cell concentration).

-

-

Execution:

-

Perform 20 injections of

each at 180-second intervals.[1] -

Maintain temperature at

(constant power mode).

-

-

Control: Perform "Ligand into Buffer" titration to measure heat of dilution (

). Subtract this from the experimental data. -

Calculation:

-

Fit data to a "One Set of Sites" model.[1]

-

Causality Check: If

(stoichiometry)

-

Visualizing the Physicochemical Landscape

Diagram 1: Thermodynamic Stability & Degradation Pathway

This diagram illustrates the synthesis via Friedel-Crafts acylation and the competing thermodynamic degradation pathways (Hydrolysis vs. Decarboxylation).

Caption: Synthesis and stability map. The benzamido-keto acid is the thermodynamic sink, but extreme pH drives irreversible hydrolysis.

Diagram 2: Experimental Characterization Workflow

A logic flow for characterizing the solid-state and solution-phase properties.

Caption: Step-by-step workflow for thermodynamic profiling, ensuring data integrity for formulation.

References

-

Diness, F., et al. (2018).[1] "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry, 14, 523–530.[1][2] Link

-

Perlovich, G. L., et al. (2017).[1] "Formation Thermodynamics of Carbamazepine with Benzamide... Cocrystals." CrystEngComm, 19, 4273–4286.[1][3] Link

-

Mary, Y. S., et al. (2017).[1] "4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid: Structural and vibrational study." Journal of the Serbian Chemical Society, 82(6). Link

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa and LogP methodology).

-

Gao, H., et al. (2013).[1] "Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Synthesis of 5-Benzamido-4-oxopentanoic Acid: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 5-benzamido-4-oxopentanoic acid from 5-aminolevulinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers in-depth technical details, explains the rationale behind the experimental choices, and provides a self-validating protocol for reproducible results.

Introduction: The Significance of this compound

5-Aminolevulinic acid (5-ALA) is a naturally occurring δ-amino acid that serves as a crucial precursor in the biosynthesis of tetrapyrroles, such as heme and chlorophyll.[1][2] Its derivatives are of significant interest in various fields, including photodynamic therapy and drug delivery.[1][3] The synthesis of this compound, an N-acylated derivative of 5-ALA, introduces a benzoyl group, which can modulate the molecule's lipophilicity and potential for biological interactions. This modification can be a key step in the development of novel therapeutic agents and research tools.

The synthetic route described herein utilizes the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines.[4][5][6] This reaction, first described by Carl Schotten and Eugen Baumann in 1883, involves the treatment of an amine with an acid chloride in the presence of a base.[5][7][8] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[6][8]

Reaction Principle: The Schotten-Baumann Acylation

The core of this synthesis is the nucleophilic acyl substitution reaction between the primary amine of 5-aminolevulinic acid and benzoyl chloride. The reaction proceeds via a base-catalyzed mechanism where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Caption: Schotten-Baumann reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials and Reagents

| Reagent | Grade | Supplier | CAS No. | Notes |

| 5-Aminolevulinic acid hydrochloride | ≥98% | Sigma-Aldrich | 5451-09-2 | Starting material. |

| Benzoyl chloride | ≥99% | Sigma-Aldrich | 98-88-4 | Acylating agent. |

| Sodium hydroxide (NaOH) | ACS reagent, ≥97.0% | Fisher Scientific | 1310-73-2 | Base for the reaction. |

| Dichloromethane (DCM) | HPLC grade, ≥99.8% | VWR | 75-09-2 | Organic solvent. |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific | 7647-01-0 | For acidification. |

| Ethyl acetate (EtOAc) | ACS grade, ≥99.5% | Fisher Scientific | 141-78-6 | Extraction solvent. |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade, granular | Fisher Scientific | 7757-82-6 | Drying agent. |

| Deionized water | --- | --- | 7732-18-5 | For aqueous solutions. |

Equipment

-

Magnetic stirrer with stir bar

-

Round-bottom flasks (50 mL and 100 mL)

-

Separatory funnel (250 mL)

-

Büchner funnel and flask

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Ice bath

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation of the Amine Solution: In a 100 mL round-bottom flask, dissolve 1.67 g (10 mmol) of 5-aminolevulinic acid hydrochloride in 20 mL of a 2 M sodium hydroxide solution. This step deprotonates the amine and neutralizes the hydrochloride, making the amine available for nucleophilic attack.

-

Reaction Setup: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Acylating Agent: Slowly add 1.41 g (1.2 mL, 10 mmol) of benzoyl chloride dropwise to the cooled amine solution over a period of 15-20 minutes. The slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions. The reaction is performed under Schotten-Baumann conditions, utilizing a two-phase system to facilitate the reaction and separation.[4]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Acidification and Product Precipitation: After the reaction period, cool the mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate group and precipitates the product, which is less soluble in acidic aqueous solution.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layer will contain the desired product.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethyl acetate/hexane mixture, to obtain the final product as a crystalline solid.[9]

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation | Peaks corresponding to the aromatic protons of the benzoyl group, the methylene and methine protons of the pentanoic acid backbone, and the amide proton. |

| ¹³C NMR | Structural confirmation | Resonances for the carbonyl carbons (ketone, amide, and carboxylic acid), aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of this compound (C₁₂H₁₃NO₄, MW: 235.24 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. |

| Melting Point | Purity and identity confirmation | A sharp melting point range consistent with the pure compound. |

The purity of similar benzamide derivatives is often verified to be ≥95% by HPLC for use in further applications.[10]

Potential Applications

The synthesized this compound can serve as a valuable building block in several areas of research and development:

-

Drug Discovery: As a modified amino acid, it can be incorporated into peptides or used as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. Benzamide derivatives are known to possess a wide range of pharmacological properties.[11][12]

-

Bioconjugation: The carboxylic acid moiety provides a handle for conjugation to other biomolecules, such as proteins or antibodies, for targeted delivery or diagnostic purposes.

-

Material Science: The molecule can be used to functionalize surfaces or nanoparticles, imparting specific chemical properties.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure the pH of the initial amine solution is sufficiently basic. Extend the reaction time. |

| Loss of product during workup | Perform extractions carefully to avoid emulsions. Ensure complete precipitation during acidification. | |

| Impure Product | Presence of starting materials | Optimize the stoichiometry of the reactants. Improve the purification process (e.g., try a different recrystallization solvent). |

| Formation of side products | Maintain a low temperature during the addition of benzoyl chloride. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Benzoyl chloride is corrosive and a lachrymator; handle with care.

-

Concentrated hydrochloric acid and sodium hydroxide are corrosive; handle with appropriate caution.

-

Dichloromethane and ethyl acetate are volatile and flammable organic solvents.

References

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

-

BYJU'S. Schotten Baumann Reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. [Link]

-

Part 6: Preparation of Organic Compounds. [Link]

-

PubChem. 5-Aminolevulinic acid. [Link]

-

Vlahos, A., et al. The synthesis and applications of 5-aminolevulinic acid (ALA) derivatives in photodynamic therapy and photodiagnosis. ResearchGate. [Link]

-

Liu, H., et al. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. PMC. [Link]

-

Vreman, H. J., & Vreman, H. J. Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat. PubMed. [Link]

-

Takeda, T., et al. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. PubMed. [Link]

-

Asif, M. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. testbook.com [testbook.com]

- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. noblesciencepress.org [noblesciencepress.org]

- 10. rsc.org [rsc.org]

- 11. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Benzamidolevulinic Acid as a Putative Plant Growth Regulator

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the direct application of 5-Benzamidolevulinic acid (5-BALA) as a plant growth regulator is limited in publicly available scientific literature. 5-BALA is a derivative of 5-aminolevulinic acid (ALA), a well-documented and commercially utilized plant growth regulator. This document provides detailed protocols and application notes based on the extensive research available for ALA. It is hypothesized that 5-BALA may act as a precursor or analog to ALA, thereby influencing the same metabolic pathways. The provided protocols for ALA should serve as a robust starting point for research and development involving 5-BALA. Users are strongly advised to conduct preliminary dose-response trials to establish optimal concentrations and application methods for 5-BALA for their specific plant species and research objectives.

Introduction: The Role of Aminolevulinic Acid in Plant Physiology

5-Aminolevulinic acid (ALA) is a naturally occurring, non-proteinogenic amino acid that serves as a fundamental precursor in the biosynthesis of all tetrapyrroles in plants.[1][2] These essential molecules include chlorophylls (vital for photosynthesis), hemes (crucial for respiration and detoxification), sirohemes, and phytochromobilin.[3][4] The application of exogenous ALA can significantly influence plant growth and development by modulating this critical pathway.[5][6]

At low concentrations, ALA is known to act as a plant growth regulator, promoting seed germination, enhancing root and shoot growth, increasing crop yield, and improving tolerance to various abiotic stresses such as salinity, drought, and temperature extremes.[2][6] Conversely, at high concentrations, the accumulation of tetrapyrrole precursors can lead to the production of reactive oxygen species (ROS) upon exposure to light, resulting in photodynamic damage and herbicidal effects.[2][6]

5-Benzamidolevulinic acid (5-BALA) is a synthetic derivative of ALA. While specific research on its role as a plant growth regulator is scarce, its structural similarity to ALA suggests it may be metabolized by plants to release ALA, or act as an ALA analog, thereby exerting similar physiological effects.

Mechanism of Action: The Tetrapyrrole Biosynthesis Pathway

Exogenous application of ALA bypasses the rate-limiting step in the tetrapyrrole biosynthesis pathway, which is the synthesis of ALA itself from glutamate.[4][6] This leads to an increased flow of intermediates through the pathway, ultimately resulting in higher levels of essential end-products like chlorophyll and heme.[3]

Diagram of the Tetrapyrrole Biosynthesis Pathway

Caption: Simplified tetrapyrrole biosynthesis pathway in plants.

Preparation of Stock and Working Solutions

The following protocols are for ALA and should be adapted for 5-BALA. It is crucial to perform small-scale solubility and stability tests for 5-BALA before preparing large quantities of solutions.

Materials

-

5-Aminolevulinic acid hydrochloride (ALA-HCl) or 5-Benzamidolevulinic acid (5-BALA)

-

Distilled or deionized water

-

pH meter

-

0.1 M NaOH or 0.1 M HCl for pH adjustment

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

-

Surfactant/wetting agent (e.g., Tween® 20) for foliar applications

Protocol for 1000 mg/L (ppm) Stock Solution

-

Weigh 100 mg of ALA-HCl or 5-BALA powder.

-

Dissolve the powder in approximately 80 mL of distilled water in a 100 mL volumetric flask.

-

Gently stir the solution using a magnetic stirrer until the powder is completely dissolved.

-

Adjust the pH of the solution to between 4.0 and 5.0 using 0.1 M NaOH or 0.1 M HCl. This pH range is generally optimal for plant uptake and stability of the compound.

-

Bring the final volume to 100 mL with distilled water.

-

Store the stock solution in a dark, cool place (e.g., at 4°C) for up to one week. For longer-term storage, freezing is recommended. Note that ALA in aqueous solution can be unstable and prone to degradation.[7]

Preparation of Working Solutions

Prepare fresh working solutions from the stock solution on the day of application. Dilute the stock solution with distilled water to achieve the desired final concentration. For foliar applications, add a non-ionic surfactant (e.g., Tween® 20 at 0.05-0.1% v/v) to the final working solution to ensure uniform coverage on the leaf surface.

| Application Method | Recommended ALA Concentration Range (mg/L) | Potential Effects |

| Seed Priming/Soaking | 0.5 - 50 | Promotion of germination, enhanced seedling vigor.[6] |

| Foliar Spray | 10 - 100 | Increased photosynthesis, enhanced growth, improved stress tolerance.[6] |

| Soil Drench/Root Soaking | 0.1 - 10 | Promotion of root development, increased nutrient uptake.[6] |

| Fruit Coloring/Ripening | 100 - 300 | Promotion of fruit coloration and maturation.[6] |

| Herbicidal Activity | > 800 | Phytotoxicity, particularly in dicotyledonous weeds.[6] |

Application Protocols

The optimal application method and concentration will vary depending on the plant species, growth stage, and desired outcome.

Seed Treatment (Priming)

Objective: To improve germination rate and seedling establishment, particularly under stress conditions.

Protocol:

-

Prepare a working solution of ALA (or 5-BALA) in the range of 0.5-50 mg/L.[6]

-

Immerse seeds in the solution for 4-12 hours. The duration will depend on the seed size and coat hardness.

-

After soaking, air-dry the seeds in the shade before sowing.

-

Include a control group of seeds soaked in distilled water.

Experimental Workflow for Seed Treatment

Caption: Workflow for evaluating the effect of seed treatment.

Foliar Application

Objective: To enhance photosynthesis, promote vegetative growth, and improve stress tolerance.

Protocol:

-

Prepare a working solution of ALA (or 5-BALA) in the range of 10-100 mg/L.[6]

-

Add a non-ionic surfactant to the solution.

-

Apply the solution as a fine mist to the plant foliage until runoff, ensuring thorough coverage of both upper and lower leaf surfaces.

-

Applications are often most effective during the early vegetative growth stages.

-

Include a control group sprayed with water and the surfactant.

-

Avoid spraying during periods of high heat or intense sunlight to prevent leaf burn.

Soil Drench or Root Soaking

Objective: To stimulate root growth and improve nutrient and water uptake.

Protocol:

-

Prepare a working solution of ALA (or 5-BALA) in the range of 0.1-10 mg/L.[6]

-

For soil drenching, apply a sufficient volume of the solution to the soil around the base of the plant to saturate the root zone.

-

For root soaking (e.g., for transplants), immerse the plant's root system in the solution for 1-2 hours before planting.

-

Include a control group treated with water only.

Evaluation of Efficacy and Phytotoxicity

A critical component of protocol development is the systematic evaluation of the treatment effects.

Growth and Yield Parameters

-

Germination: Germination rate, mean germination time.

-

Vegetative Growth: Plant height, stem diameter, leaf area, fresh and dry biomass of shoots and roots.

-

Yield: Number of flowers, fruits, or seeds; fruit weight; total yield per plant or area.

Physiological and Biochemical Parameters

-

Photosynthesis: Chlorophyll content (SPAD meter or solvent extraction), gas exchange measurements (net photosynthetic rate, stomatal conductance).

-

Stress Markers: Proline content, electrolyte leakage, malondialdehyde (MDA) levels.

-

Antioxidant Enzyme Activity: Superoxide dismutase (SOD), catalase (CAT), peroxidase (POD).

Assessing Phytotoxicity

Phytotoxicity can occur at high concentrations and manifest as:[8][9]

-

Chlorosis (yellowing of leaves)

-

Necrosis (browning or death of tissue)

-

Leaf curling or distortion

-

Stunted growth

It is essential to conduct a dose-response study to identify the optimal concentration range that promotes growth without causing phytotoxic effects. This involves testing a wide range of concentrations and observing the plants for any signs of damage.

Self-Validating Experimental Design

To ensure the trustworthiness and reproducibility of results, experiments should be designed as self-validating systems.

-

Controls: Always include negative controls (no treatment or water/surfactant only) and potentially positive controls (e.g., a known effective concentration of ALA).

-

Replication: Use multiple biological replicates for each treatment to account for natural variation.

-

Randomization: Randomize the placement of different treatment groups to avoid positional effects in the greenhouse or field.

-

Dose-Response Analysis: Test a range of concentrations to determine the optimal dose and identify any phytotoxic thresholds.

By systematically applying these protocols and evaluation methods, researchers can effectively investigate the potential of 5-Benzamidolevulinic acid as a novel plant growth regulator.

References

-

5-Aminolevunilic Acid-Application in Agriculture - Wellyou Tech. (2024, March 5). Retrieved from [Link]

-

5-ALA: Application of 5-aminolevulinic acid (5-ALA, ALA) in agriculture - Wellyou Tech. (2023, April 10). Retrieved from [Link]

-

An, Y., Liu, Y., Li, F., Wu, J., & Zheng, C. (2022). Advances in 5-Aminolevulinic Acid Priming to Enhance Plant Tolerance to Abiotic Stress. International Journal of Molecular Sciences, 23(2), 743. MDPI AG. Retrieved from [Link]

-

Maldonado, C. R., & Na, G. (2023). Regulation of 5-Aminolevunilic Acid and Its Application in Agroforestry. International Journal of Molecular Sciences, 24(18), 14092. MDPI AG. Retrieved from [Link]

-

Tanaka, R., & Tanaka, A. (2007). Tetrapyrrole biosynthesis in higher plants. Annual review of plant biology, 58, 321–346. [Link]

-

Wu, Y., Jin, X., Liao, W., Hu, L., Dawuda, M. M., Zhao, X., Tang, Z., Gong, T., & Yu, J. (2018). 5-Aminolevulinic Acid (ALA) Alleviated Salinity Stress in Cucumber Seedlings by Enhancing Chlorophyll Synthesis Pathway. Frontiers in Plant Science, 9, 635. [Link]

-

Hotta, Y., Tanaka, T., Takaoka, H., Takeuchi, Y., & Konnai, M. (1997). New physiological effects of 5-aminolevulinic acid in plants: the increase of photosynthesis, chlorophyll content, and plant growth. Bioscience, biotechnology, and biochemistry, 61(12), 2025–2028. [Link]

- Memon, S. A., Guo, J., Liu, C., Imtiaz, M., Wang, L., & Yang, W. (2018). 5-Aminolevulinic acid (ALA) biosynthetic and metabolic pathways and its role in higher plants: a review. Plant Gene, 16, 10-18.

-

Terry, M. J., & Smith, A. G. (2013). A model for tetrapyrrole synthesis as the primary mechanism for plastid-to-nucleus signaling during chloroplast biogenesis. Frontiers in plant science, 4, 24. [Link]

-